molecular formula C12H17N B2592431 (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine CAS No. 2248200-90-8

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine

Cat. No. B2592431
M. Wt: 175.275
InChI Key: TVSGMPHOYKKJHT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, also known as 5-HT2A receptor agonist, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism Of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves binding to the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which is a G protein-coupled receptor that is found in the central nervous system. This binding leads to the activation of various intracellular signaling pathways, which can have a wide range of effects on cellular function.

Biochemical And Physiological Effects

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been found to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and modulation of neuronal activity. These effects can be used to study a wide range of biological processes, including learning and memory, mood regulation, and drug addiction.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine in lab experiments is its high affinity for the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which allows for precise and specific targeting of this receptor. However, one limitation of this compound is its potential for off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are many potential future directions for research on (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine, including studies of its effects on other receptor systems, investigations of its potential therapeutic applications, and exploration of its use as a tool for understanding the structure and function of the central nervous system. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine involves several steps, including the preparation of starting materials and the use of various chemical reactions. One common method involves the use of a Grignard reagent to react with an appropriate aldehyde, followed by reduction and purification steps.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine has been used in a wide variety of scientific research applications, including studies of the central nervous system, drug discovery, and pharmacology. This compound has been found to have a high affinity for the (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine receptor, which is involved in a number of important physiological processes.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9H,2-4,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSGMPHOYKKJHT-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-amine

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